Acifran is synthesized from various precursors and has been studied extensively for its potential therapeutic effects. It is classified as a hypolipidemic agent, exhibiting greater potency than traditional agents like nicotinic acid and clofibrate in lowering triglyceride levels. The compound's chemical structure is defined by its molecular formula and it has a CAS number of 72420-38-3 .
The synthesis of acifran involves several steps, which can include the following methods:
Acifran's molecular structure can be described as follows:
Acifran participates in various chemical reactions relevant to its function:
The mechanism of action for acifran involves several key steps:
Acifran exhibits several notable physical and chemical properties:
Acifran has several scientific applications:
Acifran functions as a potent agonist at G protein-coupled receptors HCA₂ (GPR109A) and HCA₃ (GPR109B), which regulate adipocyte lipolysis and systemic lipid metabolism. Cryo-EM structural analyses confirm that acifran binds within an orthosteric pocket formed by transmembrane helices TM1-TM3, TM7, and extracellular loop 2 (ECL2). The ligand forms a salt bridge with Arg111³·³⁶—a residue conserved across HCA receptors—and hydrogen bonds with Ser179ᴱᶜʟ² and Tyr284⁷·⁴³. These interactions induce conformational changes in TM6 that facilitate G protein coupling [5] [9].
Table 1: Binding Affinities of HCA Receptor Agonists
Compound | HCA₂ (GPR109A) EC₅₀ (μM) | HCA₃ (GPR109B) EC₅₀ (μM) | Selectivity Ratio (HCA₂:HCA₃) |
---|---|---|---|
Acifran | 1.3 ± 0.2 | 4.2 ± 0.5 | 3.2:1 |
Nicotinic Acid | 0.9 ± 0.1 | 15.6 ± 1.8 | 17.3:1 |
GSK256073 | 0.03 ± 0.01 | 3.1 ± 0.4 | 103:1 |
Data derived from GTPγS binding assays [2] [4] [9]
Acifran exhibits 72% of nicotinic acid’s maximal activation efficacy at HCA₂ but demonstrates superior binding stability due to hydrophobic interactions with residues Leu83²·⁶⁰, Phe180ᴱᶜʟ², and Phe276⁷·³⁵. Unlike nicotinic acid, acifran’s furancarboxylic acid scaffold enables π-π stacking within the binding pocket, reducing dissociation rates. Functional assays in fructose-fed rat models show acifran (10 mg/kg) reduces serum triglycerides by 38%—comparable to equimolar nicotinic acid. However, its enantiomeric specificity is critical: the S-enantiomer (compound 8) mediates lipid-lowering effects, while the R-enantiomer (compound 7) is pharmacologically inert [1] [2] [4].
Acifran’s 3.2-fold selectivity for HCA₂ over HCA₃ stems from divergent ECL2 residues. Mutagenesis studies identify Glu156ᴱᶜʟ² in HCA₃ as a steric hindrance site, reducing acifran’s binding efficiency. Molecular dynamics simulations reveal that HCA₃’s larger ligand-binding volume (412 ų vs. HCA₂’s 387 ų) permits alternative binding poses with lower stability. Consequently, acifran-triggered Gi coupling efficiency is 40% lower at HCA₃ than HCA₂, evidenced by reduced GTPγS incorporation (25.2% vs. 42.7% at 10 μM) [5] [9].
Table 2: Signaling Pathway Efficiency of Acifran vs. Reference Agonists
Pathway | Acifran Efficacy | Nicotinic Acid Efficacy | GSK256073 Efficacy |
---|---|---|---|
cAMP Inhibition (IC₅₀, μM) | 1.7 ± 0.3 | 0.8 ± 0.1 | 0.04 ± 0.01 |
ERK1/2 Activation (Fold Change) | 3.5x | 4.1x | 1.2x |
p38 MAPK Activation | Minimal | Moderate | None |
Data from adipocyte/hepatocyte cell models [4] [9]
Prolonged acifran exposure (>30 minutes) induces GRK2-mediated phosphorylation at Ser348/Ser351 in HCA₂’s C-terminus, facilitating β-arrestin-1 recruitment. This causes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7